![molecular formula C16H24N4O4 B4716362 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide CAS No. 932807-01-7](/img/structure/B4716362.png)
4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as BNTX, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. BNTX belongs to the family of piperazinecarboxamide compounds and has been found to have a high affinity for the δ-opioid receptor subtype.
Mechanism of Action
4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the δ-opioid receptor subtype and has been shown to inhibit the activity of this receptor in a dose-dependent manner. This inhibition of the δ-opioid receptor has been found to have various effects on physiological and biochemical processes, including pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide can modulate the activity of the δ-opioid receptor in various physiological and pathological processes, including pain modulation, mood regulation, and addiction. 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been found to have analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide as a pharmacological tool in scientific research is its high affinity for the δ-opioid receptor subtype, which allows for selective modulation of this receptor. However, one limitation of using 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its relatively low potency compared to other δ-opioid receptor antagonists, which may require higher doses to achieve the desired effect.
Future Directions
There are several potential future directions for research involving 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One area of interest is the role of the δ-opioid receptor in addiction and the potential use of 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in the treatment of addiction. Another area of interest is the development of more potent and selective δ-opioid receptor antagonists, which may have greater therapeutic potential. Additionally, further research is needed to better understand the physiological and biochemical effects of 4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide and its potential use in the treatment of various diseases and disorders.
Scientific Research Applications
4-butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively used as a pharmacological tool in scientific research to study the role of the δ-opioid receptor in various physiological and pathological processes. It has been found to have a high affinity for the δ-opioid receptor subtype, which is primarily expressed in the central nervous system and has been implicated in pain modulation, mood regulation, and addiction.
properties
IUPAC Name |
4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-3-4-7-18-8-10-19(11-9-18)16(21)17-14-6-5-13(20(22)23)12-15(14)24-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVDESAGIUWGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187710 | |
Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
932807-01-7 | |
Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932807-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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